molecular formula C16H25NO3S B2380801 N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide CAS No. 2320854-81-5

N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2380801
CAS RN: 2320854-81-5
M. Wt: 311.44
InChI Key: LACOOJLKBHDEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide, also known as ML352, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It was first synthesized by researchers at the University of Michigan in 2016 and has since been the subject of several scientific studies.

Mechanism of Action

N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide inhibits the activity of glyoxalase I by binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function of detoxifying harmful substances in the body. As a result, the accumulation of harmful substances can lead to cell death and ultimately disease.
Biochemical and Physiological Effects:
N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the accumulation of toxic proteins in the brain, which is a hallmark of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide is its specificity for glyoxalase I, which makes it a valuable tool for studying the role of this enzyme in disease. However, one limitation is that it may not be effective in all types of cancer or in all stages of disease.

Future Directions

There are several future directions for research on N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide. One area of interest is the development of more potent inhibitors of glyoxalase I. Another area of interest is the investigation of the potential use of N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide and its potential side effects.

Synthesis Methods

The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide involves a multi-step process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxy-4-methylsulfanylbutan-1-amine to form the corresponding amide. The final step involves the reaction of the amide with 4-methoxybenzyl bromide to form N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide.

Scientific Research Applications

N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the activity of an enzyme called glyoxalase I, which is involved in the detoxification of harmful substances in the body.

properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-19-14-7-4-13(5-8-14)6-9-16(18)17-12-15(20-2)10-11-21-3/h4-5,7-8,15H,6,9-12H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACOOJLKBHDEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(CCSC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide

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